N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups that contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of specific functional groups through reactions such as alkylation, amination, and condensation. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted ethanediamines and pyridinyl derivatives. These compounds share structural features and may exhibit comparable reactivity and applications.
Uniqueness
What sets N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt apart is its specific combination of functional groups, which confer unique chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O.2C4H4O4/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19;2*5-3(6)1-2-4(7)8/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBJNMCXJWHCNL-SPIKMXEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C1=CC=CC=N1)CC2=CC=C(C=C2)OC)CCCCCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747018 |
Source
|
Record name | (2Z)-But-2-enedioic acid--N~1~-(2-{[(4-methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)-N~1~-methylpentane-1,5-diamine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109912-42-7 |
Source
|
Record name | (2Z)-But-2-enedioic acid--N~1~-(2-{[(4-methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)-N~1~-methylpentane-1,5-diamine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.